Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C16H13ClN2O5. This compound is known for its unique structural features, which include a thiophene ring, a nitrobenzoyl group, and an ethyl ester moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-phenyl-3-thiophenecarboxylic acid in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring and phenyl group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE can be compared with other similar compounds such as:
ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]BENZOATE: Similar structure but lacks the thiophene ring.
DIETHYL 5-[(4-CHLORO-3-NITROBENZOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE: Contains additional ester groups and a methyl group on the thiophene ring.
The uniqueness of ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15ClN2O5S |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H15ClN2O5S/c1-2-28-20(25)17-15(12-6-4-3-5-7-12)11-29-19(17)22-18(24)14-10-13(23(26)27)8-9-16(14)21/h3-11H,2H2,1H3,(H,22,24) |
InChI Key |
ZFUFKLCRLYNHIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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